(2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide
Description
(2E)-3-(Thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and an (E)-configured α,β-unsaturated amide side chain at position 2. Its molecular formula is C₁₆H₁₃N₃O₂S₂ (calculated based on structurally analogous compounds in ), with a molecular weight of approximately 343.42 g/mol.
The compound’s synthesis likely involves:
Cyclization of a thiophenecarboxylic acid derivative with a hydrazide to form the 1,3,4-oxadiazole ring (similar to methods in ).
Subsequent coupling of the oxadiazole intermediate with an (E)-3-(thiophen-2-yl)acryloyl chloride or activated ester to form the enamide linkage (analogous to ).
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-12(6-5-10-3-1-7-20-10)15-14-17-16-13(19-14)9-11-4-2-8-21-11/h1-8H,9H2,(H,15,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQLGNVLVRXCKE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide typically involves the formation of the oxadiazole ring followed by the attachment of the thiophene moieties. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene groups are then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Hydrazine or sodium borohydride can be used for the reduction of the oxadiazole ring.
Substitution: Electrophilic reagents such as bromine or iodine can be used for substitution reactions on the thiophene rings.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Halogenated thiophenes.
Scientific Research Applications
(2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2E)-3-Phenyl-N-{5-[3-(Trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide ()
- Structure : Replaces the oxadiazole with a thiazole ring and substitutes one thiophene with a trifluoromethylbenzyl group.
- Molecular Formula : C₂₀H₁₆F₃N₂OS.
- Key Differences: The thiazole ring (vs. The trifluoromethyl group increases lipophilicity, improving membrane permeability.
N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()
- Structure : Combines oxadiazole and thiazole rings but lacks the enamide moiety.
- Molecular Formula : C₁₂H₁₁N₅OS.
Analogues with Varying Substituents
3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-1,3,4-oxadiazole Derivatives ()
- Structure : Features a bromobenzyl group instead of the thiophen-2-ylmethyl substituent.
- Molecular Formula : C₁₃H₁₀BrN₃OS.
- Lower solubility due to the bulky bromobenzyl group.
N-[5-(5-Ethyl-1,3,4-Oxadiazol-2-yl)-2-Methylthiophen-3-yl]-3-(Thiophen-2-yl)prop-2-enamide ()
- Structure : Incorporates an ethyl group on the oxadiazole and a methylthiophene.
- Molecular Formula : C₁₆H₁₅N₃O₂S₂.
- Key Differences :
- Ethyl and methyl groups enhance steric bulk, possibly reducing enzymatic degradation.
- Molecular weight (345.44 g/mol) is slightly higher than the target compound.
Biological Activity
The compound (2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide is a novel derivative featuring a thiophene and oxadiazole moiety. Its potential biological activities, particularly in the realms of antimicrobial and anticancer effects, have garnered significant research interest. This article presents a comprehensive overview of the biological activity associated with this compound, including data from various studies.
Chemical Structure
The compound can be represented by the following structural formula:
1. Antimicrobial Properties
Research has indicated that derivatives containing the 1,3,4-oxadiazole ring exhibit substantial antimicrobial activity. For instance, studies have shown that these compounds can inhibit various bacterial strains and fungi effectively. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria/Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
2. Anticancer Activity
The anticancer properties of the compound have also been investigated. The presence of the oxadiazole structure is known to enhance lipophilicity, facilitating cellular uptake and targeting of cancer cells. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 | 1.50 | Disruption of DNA replication |
Case Study 1: Antimicrobial Evaluation
Dhumal et al. (2016) explored the antimicrobial efficacy of a series of 1,3,4-oxadiazole derivatives against Mycobacterium bovis. The study revealed that compounds with specific substitutions exhibited potent activity, inhibiting both active and dormant bacterial states through targeting the enoyl reductase enzyme involved in fatty acid biosynthesis.
Case Study 2: Anticancer Mechanisms
In a study conducted by Ahsan et al., the compound was evaluated for its anticancer properties against MCF-7 and HeLa cell lines. The results indicated that the compound significantly increased p53 expression levels and induced caspase-3 cleavage, leading to apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of the compound to various biological targets. For instance, it was found to bind effectively to thymidylate synthase (TS), an essential enzyme for DNA synthesis, which is critical in cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
